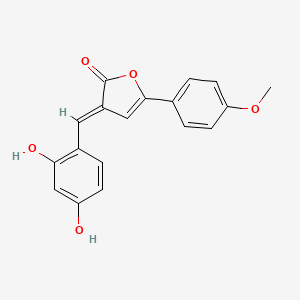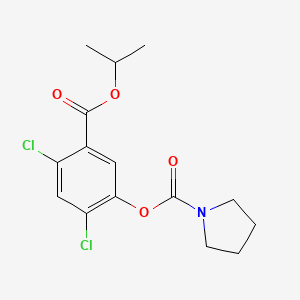![molecular formula C41H51N3O2 B12911519 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one CAS No. 89923-59-1](/img/structure/B12911519.png)
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound known for its unique structural properties This compound features a furo[3,4-b]pyridin-5(7H)-one core with two indole groups substituted at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivatives, which are then coupled with the furo[3,4-b]pyridin-5(7H)-one core. Common reagents used in these reactions include strong bases, such as sodium hydride or potassium tert-butoxide, and coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction could produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets. The indole groups can interact with various enzymes and receptors, modulating their activity. The compound’s ability to participate in electron transfer reactions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Bis(2-methyl-1-octyl-1H-indol-3-yl)phthalide
- 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)-1(3H)-Isobenzofuranone
Uniqueness
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is unique due to its furo[3,4-b]pyridin-5(7H)-one core, which imparts distinct electronic properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics.
Propiedades
Número CAS |
89923-59-1 |
|---|---|
Fórmula molecular |
C41H51N3O2 |
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
7,7-bis(2-methyl-1-octylindol-3-yl)furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C41H51N3O2/c1-5-7-9-11-13-19-28-43-30(3)37(32-22-15-17-25-35(32)43)41(39-34(40(45)46-41)24-21-27-42-39)38-31(4)44(29-20-14-12-10-8-6-2)36-26-18-16-23-33(36)38/h15-18,21-27H,5-14,19-20,28-29H2,1-4H3 |
Clave InChI |
AUPIVCLCSOUXLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


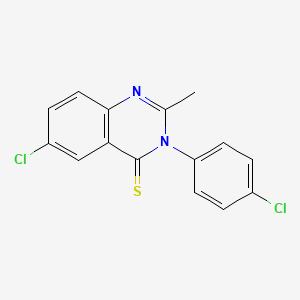
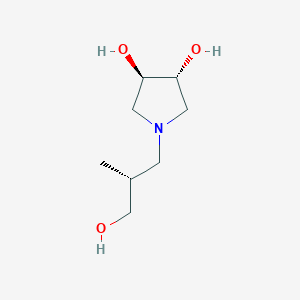

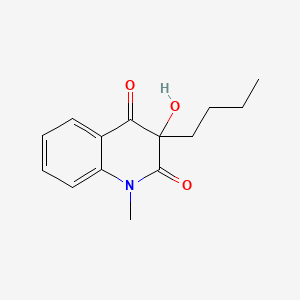

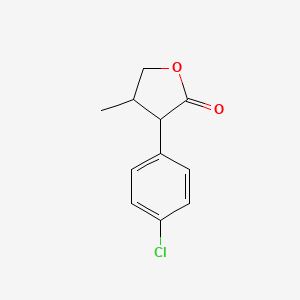
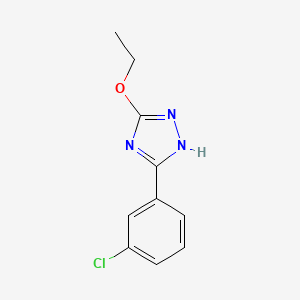
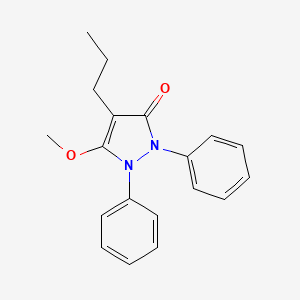
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)
